molecular formula C21H24N2S B017996 Hapalindole Q CAS No. 106928-29-4

Hapalindole Q

Cat. No. B017996
M. Wt: 336.5 g/mol
InChI Key: PPHWDUZMWNUINO-NOOVBMIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hapalindole Q is a natural product that belongs to the hapalindole family of alkaloids. It was first isolated from the marine cyanobacterium, Fischerella ambigua, in 1994. Since then, extensive research has been carried out to explore the potential applications of hapalindole Q in various fields, including medicine, agriculture, and environmental science.

Mechanism Of Action

The exact mechanism of action of hapalindole Q is not fully understood. However, research has shown that the compound works by inhibiting the growth of cancer cells and inducing apoptosis, or programmed cell death, in cancer cells. Additionally, hapalindole Q has been shown to inhibit the activity of certain enzymes that are involved in the development and progression of cancer.

Biochemical And Physiological Effects

Hapalindole Q has been shown to have a number of biochemical and physiological effects. Research has shown that the compound can inhibit the activity of certain enzymes that are involved in the development and progression of cancer. Additionally, hapalindole Q has been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells. The compound has also been shown to have anti-inflammatory and anti-microbial properties, making it a potential candidate for the treatment of various infections and inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of using hapalindole Q in lab experiments is that it is a natural product, which means that it is less likely to have toxic side effects than synthetic compounds. Additionally, hapalindole Q has been extensively studied, and its properties and mechanisms of action are well understood. However, one limitation of using hapalindole Q in lab experiments is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on hapalindole Q. One direction is to explore the potential applications of the compound in agriculture. Research has shown that hapalindole Q has anti-microbial properties, which could make it a potential candidate for use as a natural pesticide. Another direction is to explore the potential applications of the compound in environmental science. Research has shown that hapalindole Q can be used to treat contaminated water, making it a potential candidate for use in water treatment plants. Additionally, further research could be carried out to explore the potential applications of hapalindole Q in medicine, particularly in the treatment of inflammatory diseases and infections.

Synthesis Methods

Hapalindole Q can be synthesized using various methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while biosynthesis involves the use of living organisms to produce the compound. The biosynthesis of hapalindole Q involves the use of cyanobacteria, which are capable of producing the compound naturally.

Scientific Research Applications

Hapalindole Q has been extensively studied for its potential applications in medicine. Research has shown that the compound has potent anti-cancer properties and can be used to treat various types of cancer, including breast cancer, lung cancer, and leukemia. Additionally, hapalindole Q has been shown to have anti-inflammatory and anti-microbial properties, making it a potential candidate for the treatment of various infections and inflammatory diseases.

properties

CAS RN

106928-29-4

Product Name

Hapalindole Q

Molecular Formula

C21H24N2S

Molecular Weight

336.5 g/mol

IUPAC Name

3-[(1R,2R,3R,6R)-3-ethenyl-2-isothiocyanato-3-methyl-6-prop-1-en-2-ylcyclohexyl]-1H-indole

InChI

InChI=1S/C21H24N2S/c1-5-21(4)11-10-15(14(2)3)19(20(21)23-13-24)17-12-22-18-9-7-6-8-16(17)18/h5-9,12,15,19-20,22H,1-2,10-11H2,3-4H3/t15-,19+,20+,21-/m0/s1

InChI Key

PPHWDUZMWNUINO-NOOVBMIQSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]([C@@H]([C@H]1C2=CNC3=CC=CC=C32)N=C=S)(C)C=C

SMILES

CC(=C)C1CCC(C(C1C2=CNC3=CC=CC=C32)N=C=S)(C)C=C

Canonical SMILES

CC(=C)C1CCC(C(C1C2=CNC3=CC=CC=C32)N=C=S)(C)C=C

synonyms

(+)-hapalindole Q
(-)-hapalindole Q
hapalindole Q

Origin of Product

United States

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